The synthesis of methohexital follows classical methods for creating barbituric acid derivatives. The process typically involves several key steps:
The process can be summarized in the following reaction scheme:
This synthesis has been documented in various studies, highlighting the efficiency of palladium-catalyzed reactions and enantioselective catalysis for producing methohexital with desired stereochemical properties .
Methohexital's molecular structure can be described as follows:
The structural formula can be represented as:
Methohexital undergoes various chemical reactions, primarily related to its metabolism and interactions within the body:
Methohexital exerts its pharmacological effects primarily through modulation of the gamma-aminobutyric acid (GABA) A receptor:
Methohexital possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 262.309 g/mol |
Melting Point | Not specified |
Log P (Partition Coefficient) | 1.8 |
pKa | 7.73 |
Polar Surface Area | 66.48 Ų |
Methohexital is utilized in various clinical settings:
Methohexital (chemical name: 5-allyl-1-methyl-5-(1-methyl-2-pentynyl)barbituric acid) possesses the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g/mol. This structure places it within the barbiturate class, characterized by a pyrimidinetrione core (Figure 1). Methohexital is specifically classified as an oxybarbiturate due to the oxygen atoms at the C2 position, distinguishing it from thiobarbiturates which contain sulfur at this position [1] [7]. The compound exists as a racemic mixture of enantiomers due to the chiral center at the C1' position of the pentynyl side chain [10].
Table 1: Structural Characteristics of Methohexital
Structural Feature | Chemical Group | Position | Functional Significance |
---|---|---|---|
Core Structure | Pyrimidinetrione | N/A | Essential for GABA receptor binding |
N-substitution | Methyl group | N-1 | Accelerates metabolism, reduces duration |
C5-substitution | Allyl group | C5 | Contributes to lipid solubility |
C5-substitution | 1-Methyl-2-pentynyl | C5 | Enhances potency, ultrashort action |
The critical structural modifications responsible for methohexital's pharmacological profile include:
The synthetic pathway for methohexital follows classic barbiturate chemistry, beginning with the diethyl ester of malonic acid. The synthesis involves sequential alkylation: first with 2-bromo-3-hexyne to introduce the pentynyl group, followed by allylation with allyl bromide. The final step involves condensation with N-methylurea to form the barbiturate ring structure. This method, patented by Doran in 1959, established the commercial production process [3] [10].
The development of methohexital represents an evolutionary milestone in barbiturate chemistry that began with the foundational work of German chemists Emil Fischer and Joseph von Mering. Their 1902 synthesis of diethylbarbituric acid (barbital) established the first clinically useful barbiturate, followed by phenobarbital's introduction in 1912 [5] [10]. These early long-acting agents dominated sedative-hypnotic therapy for decades but proved unsuitable for anesthetic induction due to prolonged recovery times. The 1930s witnessed the critical transition to ultra-short-acting barbiturates with the synthesis of hexobarbital (1932) and thiopental (1934), the latter becoming the standard intravenous induction agent through mid-century [10].
Methohexital emerged from systematic structure-activity relationship studies conducted by researchers at Eli Lilly in the 1950s. Investigators sought to overcome limitations of existing barbiturates—specifically, thiopental's cumulative effects and hexobarbital's tendency to cause excitatory phenomena. The strategic N-methylation of the barbiturate core represented a key innovation, as this modification was known to reduce duration of action by accelerating metabolic inactivation. Chemists synthesized numerous derivatives with variations at the C5 position, ultimately identifying the optimal combination of allyl and 1-methyl-2-pentynyl substituents [3] [10].
Methohexital received United States Food and Drug Administration approval in 1959 under the brand name Brevital Sodium, positioning it as a superior alternative to thiopental for brief procedures. Clinical studies quickly established its distinctive properties: approximately threefold greater potency than thiopental, significantly shorter context-sensitive half-time (elimination half-life of 5.6 ± 2.7 minutes), and reduced cumulative potential with repeated dosing [4] [10]. Unlike other barbiturates, methohexital demonstrated pro-convulsant properties at subanesthetic doses, leading to its adoption as the anesthetic of choice for electroconvulsive therapy—an application where it remains clinically relevant today [2] [10].
The latter decades of the 20th century witnessed methohexital's gradual displacement by propofol in routine anesthetic practice, particularly for prolonged infusions. However, its specialized applications persist, particularly in contexts requiring seizure facilitation or when propofol supplies are limited. The National Institute for Health and Care Excellence 2022 technology appraisal on intravenous anesthetics reaffirmed methohexital's niche role in electroconvulsive therapy, acknowledging its unique ability to lower seizure threshold while maintaining hemodynamic stability [10].
Methohexital's regulatory status demonstrates significant international variation, reflecting divergent therapeutic practices and safety evaluations across jurisdictions. In the United States, methohexital sodium (Brevital Sodium) maintains approval as a Schedule IV controlled substance under the Controlled Substances Act, indicating recognized medical utility with moderate abuse potential. The Drug Enforcement Administration classifies it alongside benzodiazepines and other low-potential barbiturates, requiring specific prescription protocols but permitting use in hospital and ambulatory care settings [3] [6]. The European Medicines Agency lists methohexital as an authorized anesthetic, though several member states (including France and Italy) have withdrawn marketing authorizations due to diminished clinical use and commercial considerations [10].
The World Health Organization's Model List of Essential Medicines has included methohexital in previous editions as a complementary anesthetic agent, though it was removed in the 2023 revision in favor of more widely used alternatives like propofol and thiopental. Despite this, methohexital remains on the essential medicines lists of 17 countries, primarily for specialized applications in psychiatry and neurology [10]. Its inclusion in Australia's Therapeutic Goods Administration register and Health Canada's drug database reflects ongoing recognition of therapeutic value in specific clinical scenarios.
Table 2: Global Regulatory Status of Methohexital (2025)
Region/Country | Regulatory Status | Primary Clinical Applications | Market Availability |
---|---|---|---|
United States | Schedule IV controlled substance, FDA-approved | Electroconvulsive therapy, brief procedures | Commercially available (Brevital) |
European Union | Nationally authorized; not EMA-centralized | Electroconvulsive therapy (limited) | Available in Germany, UK; discontinued in France, Italy |
Canada | Prescription drug, Narcotic Control Regulations | Pediatric sedation, electroconvulsive therapy | Commercially available |
Australia | Schedule S4 (Prescription Only) | Electroconvulsive therapy | Limited availability |
Japan | Approved injectable anesthetic | General anesthesia induction | Commercially available |
India | Schedule H (Prescription Only) | Anesthesia induction | Limited availability |
Global utilization patterns reveal distinct regional preferences rooted in historical practices and economic factors:
Manufacturing and distribution have consolidated significantly since 2010, with only three primary producers globally: Pfizer (United States), Hikma Pharmaceuticals (United Kingdom), and Hameln Pharma (Germany). Annual production estimates suggest approximately 25kg manufactured worldwide, predominantly distributed as lyophilized powder in 500mg and 2.5g vials requiring reconstitution [4] [10]. This limited production scale reflects methohexital's status as a niche therapeutic agent in contemporary anesthetic practice, preserved by its irreplaceable role in specific clinical contexts where its unique pharmacodynamic profile offers advantages over newer alternatives.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7